
1,1'-(Imidazolidine-1,3-diyl)di(octan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is a chemical compound with the molecular formula C21H40N2O2. It belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and two octanone groups attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be achieved through several methods. One common approach involves the condensation of ethylenediamine with octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of a Mannich-type reaction, where the imidazolidine ring is formed by the reaction of formaldehyde, ethylenediamine, and octanone. This reaction is usually carried out in an aqueous medium with a pH of around 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
科学研究应用
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
1,1’-(Imidazolidine-1,3-diyl)di(nonan-1-one): Similar structure but with nonanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(heptan-1-one): Similar structure but with heptanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(hexan-1-one): Similar structure but with hexanone groups instead of octanone.
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is unique due to its specific chain length of the octanone groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the imidazolidine ring also imparts specific stereochemistry and electronic properties that can be exploited in various applications.
属性
CAS 编号 |
32634-09-6 |
|---|---|
分子式 |
C19H36N2O2 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
1-(3-octanoylimidazolidin-1-yl)octan-1-one |
InChI |
InChI=1S/C19H36N2O2/c1-3-5-7-9-11-13-18(22)20-15-16-21(17-20)19(23)14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI 键 |
GDWQJLNMXRMLEG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


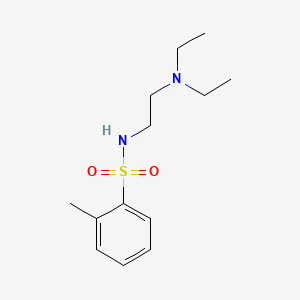
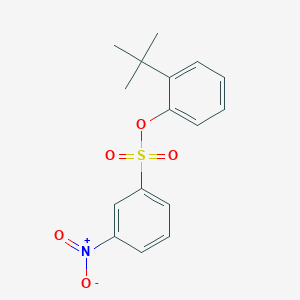

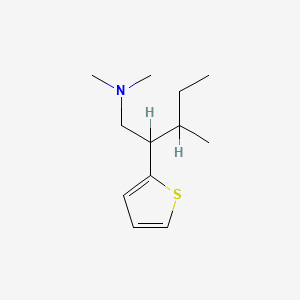


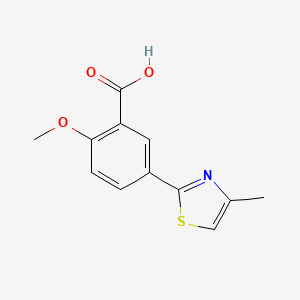
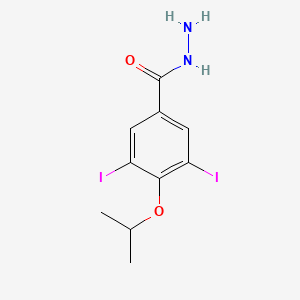
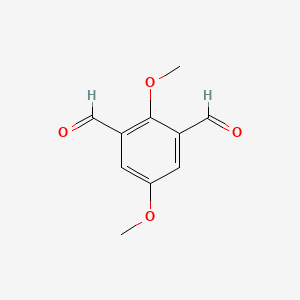
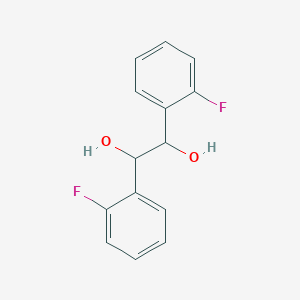


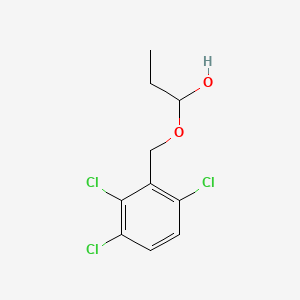
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
